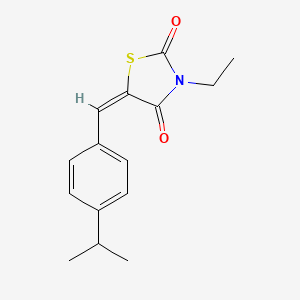
3-Ethyl-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidine family Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl group, an isopropylbenzylidene moiety, and a thiazolidine-2,4-dione core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Ethyl-5-(4-Isopropylbenzyliden)-1,3-thiazolidin-2,4-dion beinhaltet typischerweise die Kondensation von 3-Ethyl-1,3-thiazolidin-2,4-dion mit 4-Isopropylbenzaldehyd. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Die Reaktionsmischung wird unter Rückflussbedingungen erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Laborsynthese zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatorkonzentration beinhalten, um die Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Ethyl-5-(4-Isopropylbenzyliden)-1,3-thiazolidin-2,4-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiazolidin-Derivate umwandeln.
Substitution: Der Benzyliden-Rest kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid (AlCl3) oder Eisen(III)-chlorid (FeCl3).
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiazolidin-Derivate.
Substitution: Verschiedene substituierte Benzyliden-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Aufgrund seiner einzigartigen chemischen Struktur wird seine Verwendung als therapeutisches Mittel untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Ethyl-5-(4-Isopropylbenzyliden)-1,3-thiazolidin-2,4-dion ist nicht vollständig geklärt. Es wird vermutet, dass es mit bestimmten molekularen Zielstrukturen und Signalwegen interagiert, möglicherweise durch die Hemmung von Enzymen oder die Modulation der Rezeptoraktivität. Weitere Forschung ist erforderlich, um die genauen Mechanismen aufzuklären, durch die diese Verbindung ihre Wirkung entfaltet.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Ethyl-5-(4-Methylbenzyliden)-1,3-thiazolidin-2,4-dion
- 3-Ethyl-5-(4-Chlorbenzyliden)-1,3-thiazolidin-2,4-dion
- 3-Ethyl-5-(4-Fluorbenzyliden)-1,3-thiazolidin-2,4-dion
Einzigartigkeit
3-Ethyl-5-(4-Isopropylbenzyliden)-1,3-thiazolidin-2,4-dion ist aufgrund des Vorhandenseins des Isopropylbenzyliden-Restes einzigartig, der besondere chemische und physikalische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
307953-17-9 |
|---|---|
Molekularformel |
C15H17NO2S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
(5E)-3-ethyl-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H17NO2S/c1-4-16-14(17)13(19-15(16)18)9-11-5-7-12(8-6-11)10(2)3/h5-10H,4H2,1-3H3/b13-9+ |
InChI-Schlüssel |
FRYYJZVIORHHHO-UKTHLTGXSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(C)C)/SC1=O |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(C)C)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
![4-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B11973915.png)


![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)
![tricyclo[5.3.0.02,6]decane-3,8-dione](/img/structure/B11973955.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)

